molecular formula C14H11BrClNO B11097603 4-bromo-2-chloro-6-{(E)-[(3-methylphenyl)imino]methyl}phenol

4-bromo-2-chloro-6-{(E)-[(3-methylphenyl)imino]methyl}phenol

Cat. No.: B11097603
M. Wt: 324.60 g/mol
InChI Key: YLCMSTCJJFKXLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-CHLORO-6-{[(3-METHYLPHENYL)IMINO]METHYL}PHENOL typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial production methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-CHLORO-6-{[(3-METHYLPHENYL)IMINO]METHYL}PHENOL can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

4-BROMO-2-CHLORO-6-{[(3-METHYLPHENYL)IMINO]METHYL}PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-2-CHLORO-6-{[(3-METHYLPHENYL)IMINO]METHYL}PHENOL involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-2-CHLORO-6-{[(3-METHYLPHENYL)IMINO]METHYL}PHENOL is unique due to its specific combination of bromine, chlorine, and imino substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications, particularly in the study of protein interactions and biochemical pathways.

Properties

Molecular Formula

C14H11BrClNO

Molecular Weight

324.60 g/mol

IUPAC Name

4-bromo-2-chloro-6-[(3-methylphenyl)iminomethyl]phenol

InChI

InChI=1S/C14H11BrClNO/c1-9-3-2-4-12(5-9)17-8-10-6-11(15)7-13(16)14(10)18/h2-8,18H,1H3

InChI Key

YLCMSTCJJFKXLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=C(C(=CC(=C2)Br)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.